1-(4-Bromophenyl)butan-2-one

Description

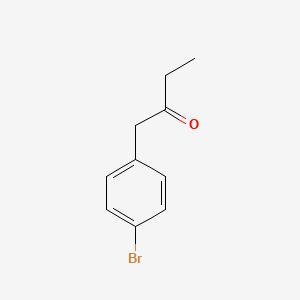

1-(4-Bromophenyl)butan-2-one (CAS: 200064-98-8) is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . Its structure consists of a butan-2-one backbone substituted at the 1-position with a 4-bromophenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing bromine atom, which enhances reactivity in cross-coupling reactions .

Properties

IUPAC Name |

1-(4-bromophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZPNCFTZIKUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-(4-Bromophenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the bromination of 4-bromophenylbutane followed by esterification under alkaline conditions . The specific reaction conditions can be adjusted based on the desired synthesis scheme . Industrial production methods typically involve large-scale bromination and esterification processes, ensuring high purity and yield .

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone moiety in 1-(4-bromophenyl)butan-2-one can be selectively reduced to a secondary alcohol. Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed for this transformation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH, MeOH, 0°C → RT | 1-(4-Bromophenyl)butan-2-ol | ~85% |

Mechanistic Insight : The hydride donor attacks the electrophilic carbonyl carbon, resulting in a tetrahedral intermediate that collapses to form the alcohol.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO, arylboronic acid, DMF, 80°C | 1-(4-Biphenyl)butan-2-one | 70–90% |

Key Note : The bromine’s position (para to the ketone) ensures minimal steric hindrance, facilitating efficient coupling .

Condensation Reactions

The ketone group reacts with amines to form imines or with hydrazines to yield hydrazones. For example, condensation with ortho-phenylenediamine produces benzimidazole derivatives, as demonstrated in a related bromophenyl ketone system :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | AcOH, 60°C, 12 h | 2-(4-Bromophenyl)-1H-benzimidazole | 86% |

Mechanism : The ketone undergoes nucleophilic attack by the amine, followed by cyclization and aromatization .

Grignard Addition

Grignard reagents add to the carbonyl group, forming tertiary alcohols. For instance:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | CHMgBr, THF, 0°C → RT | 2-(4-Bromophenyl)-3-methylbutan-2-ol | ~78% |

Side Note : Steric effects from the phenyl group may slightly reduce reactivity compared to aliphatic ketones.

Oxidation Resistance

Unlike primary or secondary alcohols, the ketone group in this compound is resistant to mild oxidizing agents. Strong oxidants like KMnO under acidic conditions may cleave the carbon chain, but this is not typically reported for this compound.

Biological Activity via Structural Derivatives

While not a direct reaction, derivatives synthesized from this compound exhibit antimicrobial and antitumor properties. For example, substitution of bromine with sulfonyl groups enhances bioactivity, as seen in related compounds .

Experimental Data Table

| Reaction | Conditions | Product Purity | Analytical Method |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, 80°C, 12 h | >95% | H NMR, HPLC-MS |

| Benzimidazole Formation | AcOH, 60°C, 12 h | 98% | Melting point, IR |

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)butan-2-one serves as a building block in organic synthesis. It is utilized for the construction of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as:

- Oxidation : Converting the ketone to carboxylic acids or other ketones.

- Reduction : Transforming the ketone group into alcohols.

- Substitution : Replacing the bromine atom with other functional groups through nucleophilic substitution.

Reaction Overview

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | 4-(4-Bromophenyl)butanoic acid | |

| Reduction | 4-(4-Bromophenyl)-2-butanol | |

| Substitution | Various substituted phenyl derivatives |

These reactions highlight the versatility of this compound in synthetic chemistry.

Case Study: Palladium-Catalyzed Cross-Coupling

A notable application involves its use in palladium-catalyzed cross-couplings , specifically in the formation of arylboronates. In one study, this compound was reacted with B2pin2 (a boron reagent), demonstrating efficient conversion to arylboronates under mild conditions. This method showcases its utility in synthesizing compounds relevant for medicinal chemistry and materials science .

Antimicrobial and Anticancer Properties

Recent investigations have focused on the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent. Studies indicate that the compound can inhibit the growth of specific bacterial strains and cancer cell lines, suggesting mechanisms involving interference with cellular pathways .

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals . Its ability to serve as an intermediate in various chemical processes enhances its value in manufacturing sectors focusing on fine chemicals and agrochemicals .

Analytical Chemistry

The compound is also utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC) . It can be effectively separated using specific HPLC columns, making it suitable for pharmacokinetic studies and impurity analysis .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in various biochemical processes . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Positional Isomerism : The 2-bromophenyl isomer () exhibits distinct electronic effects compared to the 4-bromophenyl analog, altering reactivity in nucleophilic substitutions.

- Functional Group Diversity : Hydroxyl groups in 4-(4-Hydroxyphenyl)butan-2-one enhance hydrogen bonding, increasing solubility in polar solvents . The α,β-unsaturated ketone in the chalcone derivative () enables conjugation, influencing UV-Vis absorption and redox behavior.

Reactivity Insights :

Biological Activity

1-(4-Bromophenyl)butan-2-one, also known as 4-(4-bromophenyl)butan-2-one, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a phenyl ring, which is connected to a butanone moiety. This structural configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the presence of the bromine atom and the ketone group, which enhance its binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing bromophenyl groups. For instance, a study reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Bromophenyl Derivatives

| Compound Name | MIC (µmol/mL) | Target Organism |

|---|---|---|

| This compound | 0.67 | E. coli |

| This compound | 0.17 | C. albicans |

| Standard Antibiotic (Norfloxacin) | 0.47 | E. coli |

| Standard Antifungal (Fluconazole) | 0.50 | C. albicans |

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines, particularly breast cancer cells (MCF-7). In vitro studies demonstrated that this compound exhibits significant antiproliferative effects, with IC50 values indicating potent activity.

Table 2: Anticancer Activity in MCF-7 Cells

| Compound Name | IC50 (nM) | Effect |

|---|---|---|

| This compound | 33 | Antiproliferative |

| CA-4 (Reference Compound) | 3.9 | Antiproliferative |

In these studies, the compound was shown to inhibit tubulin polymerization, which is crucial for cancer cell division, thus leading to cell cycle arrest and apoptosis .

Case Studies

Case Study 1: MCF-7 Breast Cancer Cells

A recent study evaluated the effects of various derivatives of this compound on MCF-7 cells. The results indicated that these compounds could effectively disrupt microtubule dynamics, leading to increased apoptosis rates in treated cells .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of brominated compounds derived from phenyl rings. The findings showed that the introduction of a bromine atom enhanced the antibacterial activity significantly compared to non-brominated analogs .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)butan-2-one with high purity?

Methodological Answer:

this compound can be synthesized via Friedel-Crafts acylation of bromobenzene derivatives. A typical approach involves:

- Step 1: Reacting 4-bromobenzene with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone.

- Step 2: Bromination at the para position (if not already substituted) using electrophilic brominating agents like Br₂/FeBr₃.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity product (>95%).

- Validation: Monitor reaction progress via TLC and confirm purity using GC-MS or HPLC .

Basic: How should researchers handle and store this compound safely in the lab?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) due to potential irritant properties. Work in a fume hood to avoid inhalation.

- Storage: Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

- Waste Disposal: Segregate halogenated waste and collaborate with certified waste management services for incineration or specialized treatment .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Single-Crystal Growth: Slow evaporation of a saturated solution in dichloromethane/hexane mixtures produces diffraction-quality crystals.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Refinement: Employ SHELXL for structure solution and refinement. Key parameters:

- Validation: Cross-check with spectroscopic data (¹H/¹³C NMR, IR) to ensure consistency .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) basis sets to:

- Map electrostatic potential surfaces (EPS) for predicting reactive sites.

- Calculate HOMO-LUMO gaps to assess electronic stability.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or acetone) using GROMACS to study conformational flexibility.

- Validation: Compare computed IR/NMR spectra with experimental data to refine force field parameters .

Advanced: How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

Methodological Answer:

- Bromine’s Electronic Effects: The para-bromo group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the ortho/meta positions.

- Steric Hindrance: The ketone group at position 2 restricts access to adjacent carbons, favoring reactions at the distal phenyl ring.

- Case Study: In nucleophilic aromatic substitution, use kinetic vs. thermodynamic control (e.g., NH₃ vs. alkoxide nucleophiles) to selectively functionalize the ring .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons adjacent to the ketone (δ ~2.5 ppm for CH₂CO) and aromatic protons (δ ~7.3–7.6 ppm for Br-substituted ring).

- IR Spectroscopy: Look for C=O stretch at ~1710 cm⁻¹ and C-Br stretch at ~560 cm⁻¹.

- Mass Spectrometry: ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 227.04 (C₁₀H₁₁BrO⁺) .

Advanced: How can researchers address contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Source Verification: Cross-reference CAS 89201-84-3 with authoritative databases (e.g., PubChem, CAS Common Chemistry) to confirm data.

- Purity Assessment: Re-run DSC (Differential Scanning Calorimetry) to measure melting points under standardized conditions (heating rate: 10°C/min).

- Solvent Artifacts: Test recrystallization solvents (e.g., ethanol vs. acetone) to rule out solvate formation affecting physical properties .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer:

- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) for Friedel-Crafts acylation efficiency.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >85%.

- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and minimize side reactions .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

- Intermediate Synthesis: Used to prepare bioactive molecules via Suzuki-Miyaura coupling (Br acts as a leaving group).

- Enzyme Inhibition Studies: Functionalize the ketone to create Michael acceptors for covalent inhibition assays.

- Pharmacophore Modeling: The rigid aromatic-ketone scaffold aids in designing ligands for CNS targets .

Advanced: How does hydrogen bonding influence the crystal packing of this compound?

Methodological Answer:

- Graph Set Analysis: Identify C–H···O and C–Br···π interactions using Mercury software. Typical motifs include:

- Dimer Formation: R₂²(8) rings via ketone O···H–C contacts.

- Chain Structures: C(6) chains from alternating Br···H–C interactions.

- Impact on Solubility: Strong intermolecular forces reduce solubility in nonpolar solvents, necessitating polar aprotic solvents for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.